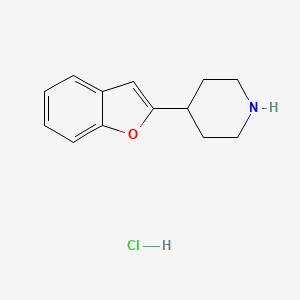

4-(Benzofuran-2-yl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

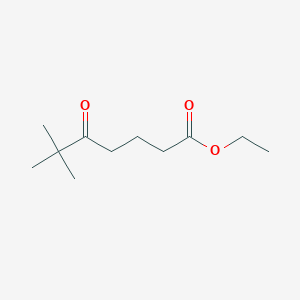

4-(Benzofuran-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C13H16ClNO . It is used in laboratory chemicals and the manufacture of substances .

Molecular Structure Analysis

The molecular structure of 4-(Benzofuran-2-yl)piperidine hydrochloride can be represented by the linear formula C13H16ClNO . The benzofuran scaffold is a key component of this compound, and it has been found that the 4-position of the benzofuran may be substituted or unsubstituted .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Benzofuran-2-yl)piperidine hydrochloride include a molecular weight of 237.73 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Elgazwy, Nassar, and Zaki (2012) synthesized novel compounds including 5-(benzofuran-2-yl)-3-(4-(piperidin-1-yl)phenyl)-2,3-dihydropyrazole-1-carbothioamide. These compounds showed significant anti-inflammatory and antibacterial activities, comparable to standard drugs like indomethacin (A. S. H. Elgazwy, E. Nassar, & M. Y. Zaki, 2012).

Selective CB2 Receptor Agonist

Luo and Naguib (2012) developed (S)-(3-Benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone as a selective CB2 receptor agonist. This compound has potential applications in in vivo studies and could be significant in the optimization of CB2 receptor agonists (Z. Luo & M. Naguib, 2012).

Histone Deacetylase (HDAC) Inhibitors

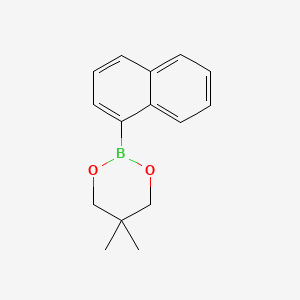

Varasi et al. (2011) identified new hydroxamic acid derivatives as HDAC inhibitors, including spiro[benzofuran-2,4'-piperidine] derivatives. These compounds were evaluated for their ability to inhibit HDACs and showed promising antiproliferative activity on tumor cell lines (M. Varasi et al., 2011).

Sigma-Receptor Ligands

Maier and Wünsch (2002) prepared a series of spiro[[2]benzofuran-1,4'-piperidines] investigating their affinity for σ1- and σ2-receptors. These compounds showed potential as selective sigma-receptor ligands, which could have implications in various neurological and psychiatric conditions (C. Maier & B. Wünsch, 2002).

Antimicrobial Activities

Ovonramwen, Owolabi, and Oviawe (2019) synthesized and screened compounds including (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for antimicrobial activities. These compounds exhibited moderate activities against various microbial strains (O. B. Ovonramwen, B. Owolabi, & A. P. Oviawe, 2019).

Safety And Hazards

When handling 4-(Benzofuran-2-yl)piperidine hydrochloride, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with eyes, skin, or clothing, and avoid ingestion and inhalation . It is also recommended to avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place .

Direcciones Futuras

While specific future directions for 4-(Benzofuran-2-yl)piperidine hydrochloride are not mentioned in the available resources, benzofuran derivatives have been highlighted as an emerging scaffold for antimicrobial agents . This suggests potential future research directions in the development of new therapeutic agents.

Relevant Papers The relevant papers analyzed for this response include a review on benzofuran as an emerging scaffold for antimicrobial agents , and a paper on the recent advances in synthesis and pharmacological applications of piperidine derivatives . These papers provide valuable insights into the properties and potential applications of 4-(Benzofuran-2-yl)piperidine hydrochloride.

Propiedades

IUPAC Name |

4-(1-benzofuran-2-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUOZRGRZUTRTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC3=CC=CC=C3O2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzofuran-2-yl)piperidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)

![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)

![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)

![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)